Enantiomeric Configuration: D-Isomer vs. L-Isomer Optical Rotation Comparison
The D-configuration of Boc-D-His(Tos)-OH.DCHA is confirmed by its optical rotation: [α]D20 = -16 ± 3° (c=1, MeOH) . In contrast, the corresponding L-isomer (Boc-His(Tos)-OH, Sigma-Aldrich Cat. No. 35899-43-5) exhibits [α]25/D = +10 to +13° (c=1, dioxane) . Although solvent conditions differ, the opposite sign unequivocally differentiates the enantiomers. The D-enantiomer incorporation is critical for creating peptidase-resistant peptides; generic substitution with L-isomer would result in peptides with dramatically reduced in vivo half-lives.
| Evidence Dimension | Optical Rotation (enantiomeric identity) |
|---|---|
| Target Compound Data | [α]D20 = -16 ± 3° (c=1, MeOH) |
| Comparator Or Baseline | Boc-His(Tos)-OH (L-isomer): [α]25/D = +10 to +13° (c=1, dioxane) |
| Quantified Difference | Opposite sign; magnitude differs by approximately 3-6° (cross-solvent comparison) |
| Conditions | Target: MeOH, 20°C; Comparator: dioxane, 25°C |
Why This Matters
The opposite optical rotation sign provides unambiguous identity confirmation that prevents costly procurement errors where L-isomer could be accidentally substituted, leading to complete failure of intended D-peptide stability applications.
